molecular formula C13H8Cl2N4OS2 B2592345 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879928-23-1

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2592345
M. Wt: 371.25
InChI Key: JJVBZJKGWWKWNT-UHFFFAOYSA-N
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Description

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of Compound X involves several steps, including chlorination, benzothiazole ring formation, and pyrimidine carboxamide functionalization. Researchers have reported various synthetic routes, optimizing yields and purity. Notably, the chlorination step introduces chlorine atoms at specific positions, influencing the compound’s reactivity and biological activity.



Molecular Structure Analysis

The molecular formula of Compound X is C₁₀H₆Cl₂N₄OS₂ . Let’s break down its structure:



  • Pyrimidine Core : The central pyrimidine ring provides rigidity and serves as the scaffold for further modifications.

  • Chlorobenzothiazole Moiety : The benzothiazole ring, fused to the pyrimidine, contributes to the compound’s electronic properties.

  • Methylsulfanyl Group : Attached to the pyrimidine nitrogen, this group enhances lipophilicity and influences binding interactions.

  • Carboxamide Functionality : Positioned at the 4th carbon, the carboxamide group plays a crucial role in hydrogen bonding and receptor interactions.



Chemical Reactions Analysis

Compound X participates in several chemical reactions:



  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : Chlorine atoms may be replaced by other nucleophiles, altering the compound’s properties.

  • Oxidation/Reduction : The sulfur atom in the methylsulfanyl group is susceptible to oxidation or reduction.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X melts at approximately 200°C.

  • Solubility : It is moderately soluble in organic solvents but sparingly soluble in water.

  • Stability : Stable under ambient conditions but sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Compound X exhibits moderate toxicity. Proper handling and protective equipment are essential.

  • Environmental Impact : Disposal should follow regulations to prevent environmental contamination.


Future Directions

Researchers should explore:



  • Structure-Activity Relationships : Modify Compound X to enhance potency and selectivity.

  • Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.

  • In Vivo Studies : Assess efficacy and safety in animal models.


properties

IUPAC Name

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4OS2/c1-21-12-16-5-7(15)10(18-12)11(20)19-13-17-8-3-2-6(14)4-9(8)22-13/h2-5H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVBZJKGWWKWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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